![molecular formula C7H5N3OS B6329208 Benzo[1,2,3]thiadiazole-5-carboxylic acid amide CAS No. 283596-63-4](/img/structure/B6329208.png)
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a heterocyclic compound containing a benzene ring fused with a thiadiazole ring
作用机制
Target of Action
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is a derivative of the benzo[1,2,3]thiadiazole (BTZ) motif . The BTZ motif has been extensively researched for its use in photovoltaics and as fluorescent sensors . .
Mode of Action
It is known that btz-based compounds can induce systemic acquired resistance (sar) in plants . SAR is a defense mechanism of plants against a broad range of pathogens and can be induced by synthetic molecules like BTZ .
Biochemical Pathways
The induction of SAR is associated with increases in salicylic acid (SA) accumulation and the expression of defense marker genes . These include phenylalanine ammonia-lyase (PAL), the pathogenesis-related (PR) protein family, and non-expressor of PR genes (NPR1) . Various types of pathogens and pests induce plant responses by activating signaling pathways associated with SA, jasmonic acid (JA), and ethylene (ET) .
Pharmacokinetics
It is known that the btz motif is soluble in organic solvents , which may influence its bioavailability.
Result of Action
The application of BTZ and its derivatives, including this compound, induces increased expression of marker genes of both the SA- and JA-mediated pathways . This suggests that these compounds may have a significant impact on the plant’s defense mechanisms against pathogens.
Action Environment
It is known that the use of light as a “traceless” reagent has been discussed within the chemical community about methods to perform environmentally sustainable chemistry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[1,2,3]thiadiazole-5-carboxylic acid amide typically involves the reaction of 2-aminothiophenol with an appropriate carboxylic acid derivative under specific conditions. One common method includes the use of a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the cyclization process . The reaction is usually carried out under reflux conditions in a suitable solvent like dichloromethane or chloroform.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反应分析
Types of Reactions
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can be introduced to the benzene or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups such as halogens, alkyl, or aryl groups.
科学研究应用
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide has a wide range of applications in scientific research:
相似化合物的比较
Similar Compounds
Benzothiazole: Similar structure but with a sulfur atom in place of the nitrogen in the thiadiazole ring.
Thiadiazole: A simpler structure with only the thiadiazole ring.
Benzothiadiazine: Contains an additional nitrogen atom in the ring structure.
Uniqueness
Benzo[1,2,3]thiadiazole-5-carboxylic acid amide is unique due to its specific ring fusion and functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
属性
IUPAC Name |
1,2,3-benzothiadiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3OS/c8-7(11)4-1-2-6-5(3-4)9-10-12-6/h1-3H,(H2,8,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUCOAVBJNKLJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(=O)N)N=NS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
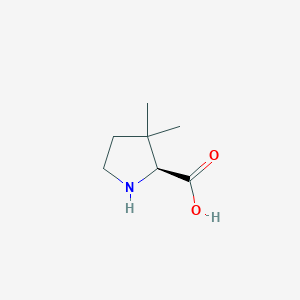

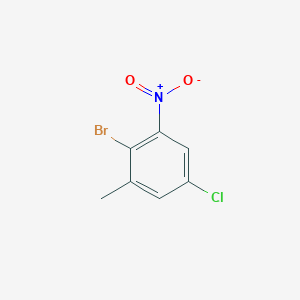
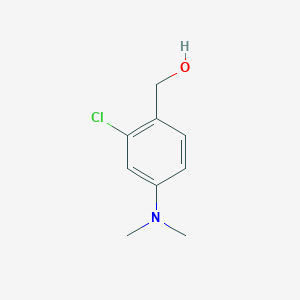
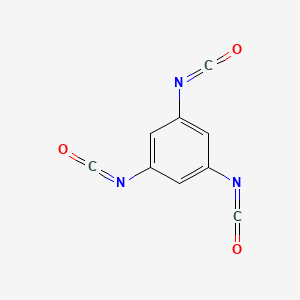
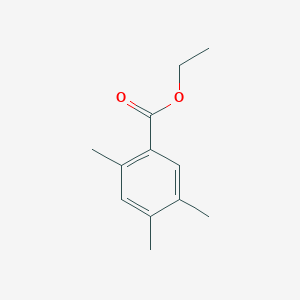

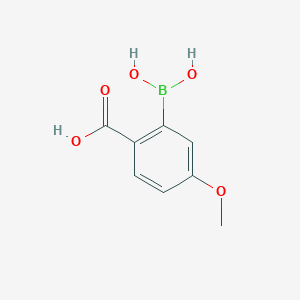
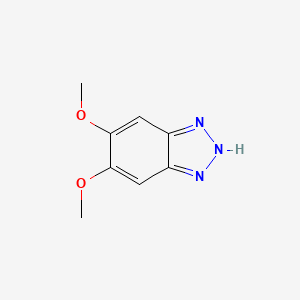


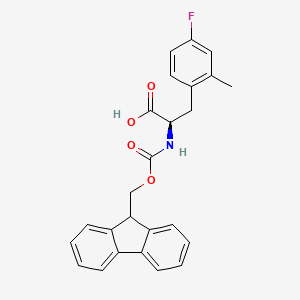
![(2S)-2-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-3-(4-fluoro-2-methylphenyl)propanoic acid](/img/structure/B6329221.png)
![D-Phenylalanine, N-[(1,1-dimethylethoxy)carbonyl]-4-fluoro-2-methyl-](/img/structure/B6329225.png)
